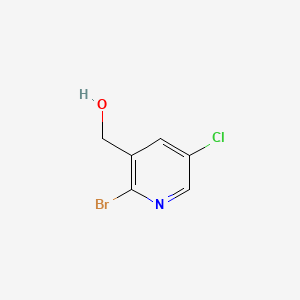

(2-Bromo-5-chloropyridin-3-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(2-bromo-5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMSIEWNWZBDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide on the Physical Properties of (2-Bromo-5-chloropyridin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known physical properties of the chemical compound (2-Bromo-5-chloropyridin-3-yl)methanol. Due to the limited availability of comprehensive data for this specific isomer, this document also includes data for the closely related isomer, (5-Bromo-2-chloropyridin-3-yl)methanol, for comparative purposes. All data is clearly attributed to the respective compound.

Chemical Identity and Structure

(2-Bromo-5-chloropyridin-3-yl)methanol is a halogenated pyridine derivative. Such compounds are common building blocks in medicinal chemistry and materials science. The precise arrangement of the bromo, chloro, and methanol groups on the pyridine ring defines its specific chemical and physical properties.

Below is a summary of the key identifiers for (2-Bromo-5-chloropyridin-3-yl)methanol and its related isomer.

Quantitative Physical Properties

The following tables summarize the available quantitative data for (2-Bromo-5-chloropyridin-3-yl)methanol and the more extensively characterized isomer, (5-Bromo-2-chloropyridin-3-yl)methanol.

Table 1: Physical Properties of (2-Bromo-5-chloropyridin-3-yl)methanol

| Property | Value | Citation |

| CAS Number | 1227585-65-0 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Purity | min 98% | [1] |

Table 2: Physical Properties of Isomer (5-Bromo-2-chloropyridin-3-yl)methanol

| Property | Value | Citation |

| CAS Number | 742100-75-0 | [3][4] |

| Molecular Formula | C₆H₅BrClNO | [3] |

| Molecular Weight | 222.47 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 34 - 39 °C (93 - 102 °F) | |

| Boiling Point | 246 °C (475 °F) | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Solubility | No data available | [3] |

Logical Relationship of Isomer Properties

The following diagram illustrates the relationship between the two isomers and their respective identifying and physical properties as detailed in this guide.

Caption: Logical diagram of two chemical isomers and their properties.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of (2-Bromo-5-chloropyridin-3-yl)methanol are not available in the cited literature. The provided data typically originates from supplier safety data sheets (SDS) or product listings, which do not include methodological specifics.

However, the determination of these properties generally follows standardized laboratory procedures as outlined below.

Workflow for Physical Property Determination

Caption: General workflow for determining key physical properties.

a) Melting Point Determination (General Method) The melting point is typically determined using a calibrated melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. The value of 34 - 39 °C for the isomer is indicative of this method.

b) Boiling Point Determination (General Method) The boiling point is determined by distillation at atmospheric pressure. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and the vapor to condense on a thermometer, is recorded as the boiling point. The reported boiling point for the isomer is 246 °C.

c) Flash Point Measurement (General Method) The flash point is determined using a closed-cup tester, such as a Pensky-Martens apparatus. The sample is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon application of the ignition source. The isomer has a reported flash point above 110 °C.

References

An In-depth Technical Guide to (2-Bromo-5-chloropyridin-3-yl)methanol (CAS No. 1227585-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-5-chloropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

(2-Bromo-5-chloropyridin-3-yl)methanol is a halogenated pyridine derivative. Its structure, featuring bromo, chloro, and hydroxymethyl functional groups, makes it a versatile building block in organic synthesis. The physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 1227585-65-0 | [1] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | [5] |

Spectral and Analytical Data

Similarly, specific parameters for analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are not publicly documented. The development of such methods would follow standard procedures for small organic molecules, likely utilizing a C18 column for reverse-phase HPLC and a standard capillary column for GC-MS.

Synthesis and Experimental Protocols

The primary synthetic route to (2-Bromo-5-chloropyridin-3-yl)methanol involves the formylation of a dihalogenated pyridine precursor followed by reduction. A detailed experimental protocol is provided below, based on a patented procedure for the synthesis of Ubrogepant intermediates.[6]

Synthesis of (2-Bromo-5-chloropyridin-3-yl)methanol from 2,3-Dibromo-5-chloropyridine

This synthesis is a two-step, one-pot procedure involving a Grignard reaction for formylation followed by in-situ reduction.

Experimental Protocol:

Step 1: Formylation via Grignard Reaction

-

To a solution of 2,3-dibromo-5-chloropyridine (100 g) in anhydrous tetrahydrofuran (400 ml), slowly add isopropylmagnesium chloride lithium chloride solution (368 ml) at a temperature of -55 to -65°C.[6]

-

Stir the reaction mixture at this temperature.[6]

-

Add dimethylformamide (94 g) to the reaction mixture while maintaining the temperature at -55 to -65°C.[6]

-

Allow the reaction mixture to warm to 25-30°C and stir at this temperature.[6]

-

Slowly add the reaction mixture to a pre-cooled aqueous hydrochloric acid solution at 5-10°C.[6]

-

Add methyl tertiary butyl ether, raise the temperature to 25-30°C, and separate the organic and aqueous layers.[6]

-

Extract the aqueous layer with methyl tertiary butyl ether.[6]

-

Combine the organic layers and wash with water, followed by an aqueous sodium chloride solution.[6]

-

Distill off the solvent from the organic layer under reduced pressure to obtain the crude aldehyde intermediate.[6]

Step 2: Reduction to the Alcohol

-

To the crude aldehyde obtained in Step 1, add methanol (500 ml) at 25-30°C.[6]

-

Cool the mixture to 0-5°C and slowly add sodium borohydride (4.2 g).[6]

-

Stir the reaction at the same temperature.[6]

-

Add water to the reaction mixture at 0-5°C and continue stirring.[6]

-

Remove the solvent under reduced pressure.[6]

-

Add methyl tertiary butyl ether and water to the residue at 25-30°C and separate the organic and aqueous layers.[6]

-

Wash the organic layer with aqueous sodium chloride solution.[6]

-

The resulting solution contains (2-Bromo-5-chloropyridin-3-yl)methanol. Further purification, if necessary, can be achieved through recrystallization or column chromatography, though specific conditions are not detailed in the available literature.

Applications in Drug Discovery

The primary application of (2-Bromo-5-chloropyridin-3-yl)methanol is as a key intermediate in the synthesis of the calcitonin gene-related peptide (CGRP) receptor antagonist, Ubrogepant, which is used for the acute treatment of migraine.[7]

The presence of three distinct functional groups (bromo, chloro, and hydroxymethyl) on the pyridine ring makes this molecule a versatile building block for medicinal chemistry. These functional groups can be selectively modified to introduce a variety of substituents, allowing for the exploration of structure-activity relationships in drug design. Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs.[8]

While some commercial suppliers classify this compound as a "Protein Degrader Building Block," specific examples of its incorporation into proteolysis-targeting chimeras (PROTACs) are not yet available in the scientific literature.[2] However, its structural features are amenable to the synthesis of such molecules.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the potential utility of (2-Bromo-5-chloropyridin-3-yl)methanol as a versatile chemical intermediate.

Caption: Synthetic workflow for (2-Bromo-5-chloropyridin-3-yl)methanol.

Caption: Reactivity and potential applications of the core molecule.

Safety Information

(2-Bromo-5-chloropyridin-3-yl)methanol is associated with the following hazard and precautionary statements. A full Safety Data Sheet (SDS) should be consulted before handling.

| Hazard Statements | Precautionary Statements |

| H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | P310: Immediately call a POISON CENTER or doctor/physician. |

| H332: Harmful if inhaled. | |

| H335: May cause respiratory irritation. |

References

- 1. (2-Bromo-5-chloropyridin-3-yl)methanol | 1227585-65-0 | CZB58565 [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tdcommons.org [tdcommons.org]

- 7. The synthesis method of Ubrogepant_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide on (2-Bromo-5-chloropyridin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Bromo-5-chloropyridin-3-yl)methanol, a key building block in the development of novel therapeutics, particularly in the realm of protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties and Identifiers

(2-Bromo-5-chloropyridin-3-yl)methanol is a halogenated pyridine derivative. Its structural and molecular information is crucial for its application in chemical synthesis and drug design. The key quantitative data for this compound are summarized in the table below.

| Identifier | Value | Reference |

| Molecular Formula | C₆H₅BrClNO | [1][2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| CAS Number | 1227585-65-0 | [2] |

| Canonical SMILES | C1=C(C=NC(=C1CO)Br)Cl |

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of (2-Bromo-5-chloropyridin-3-yl)methanol are not extensively documented in peer-reviewed literature. The compound is primarily available through commercial chemical suppliers. However, a general synthetic approach for related bromochloropyridine derivatives can be inferred from the broader chemical literature, which may involve the following conceptual steps:

1. Synthesis of the Pyridine Core: The synthesis would likely begin with a pre-functionalized pyridine ring. The specific arrangement of the bromo, chloro, and hydroxymethyl groups would dictate the choice of starting material and the sequence of reactions.

2. Introduction of Substituents:

-

Halogenation: Bromination and chlorination of the pyridine ring can be achieved through various electrophilic halogenation reactions. The regioselectivity of these reactions is controlled by the directing effects of the existing substituents on the ring.

-

Introduction of the Methanol Group: The hydroxymethyl group can be introduced through several methods, such as the reduction of a corresponding carboxylic acid or aldehyde, or via a Grignard reaction with a suitable formaldehyde equivalent.

3. Purification and Characterization: The final product would require purification, typically through column chromatography or recrystallization. Characterization and confirmation of the structure would be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

It is important to note that the development of a specific and optimized synthetic protocol would require dedicated laboratory research.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical's nomenclature to its structural representation and fundamental physicochemical properties.

Caption: Relationship between chemical name, structure, and properties.

This guide serves as a foundational resource for professionals working with (2-Bromo-5-chloropyridin-3-yl)methanol. The provided data and conceptual frameworks are intended to support further research and development activities.

References

A Technical Guide to the Spectroscopic Analysis of (2-Bromo-5-chloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (2-Bromo-5-chloropyridin-3-yl)methanol. Due to the limited availability of experimentally verified spectra in the public domain, this document presents predicted data based on the analysis of similar compounds and established principles of spectroscopic interpretation. It serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure

(2-Bromo-5-chloropyridin-3-yl)methanol possesses a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and a hydroxymethyl group at the 3-position. This substitution pattern dictates its unique spectroscopic signature.

Chemical Formula: C₆H₅BrClNO

Molecular Weight: 222.47 g/mol

CAS Number: 1227585-65-0

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Bromo-5-chloropyridin-3-yl)methanol. These predictions are derived from established spectral correlation tables and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.3 | Doublet | 1H | H-6 (Pyridine) |

| ~ 7.8 | Doublet | 1H | H-4 (Pyridine) |

| ~ 4.7 | Singlet | 2H | -CH₂OH |

| ~ 2.5 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-6 (Pyridine) |

| ~ 148 | C-2 (Pyridine, C-Br) |

| ~ 139 | C-4 (Pyridine) |

| ~ 130 | C-5 (Pyridine, C-Cl) |

| ~ 125 | C-3 (Pyridine, C-CH₂OH) |

| ~ 60 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Broad | O-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H | Stretching |

| 1600 - 1550 | Medium-Strong | C=C / C=N | Ring Stretching |

| 1450 - 1400 | Medium-Strong | C=C / C=N | Ring Stretching |

| 1200 - 1000 | Strong | C-O | Stretching |

| 800 - 700 | Strong | C-Cl | Stretching |

| 600 - 500 | Medium | C-Br | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 221/223/225 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 192/194/196 | Medium | [M - CH₂OH]⁺ |

| 142/144 | Medium | [M - Br]⁺ |

| 186/188 | Medium | [M - Cl]⁺ |

| 113 | High | [M - Br - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Bromo-5-chloropyridin-3-yl)methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300-500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75-125 MHz. A 90-degree pulse angle, a 5-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns that provide structural information. The isotopic distribution for bromine and chlorine atoms should be carefully analyzed.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

The Synthesis of Polysubstituted Pyridines: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, owing to its prevalence in a myriad of biologically active compounds and pharmaceuticals. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the core methodologies for the synthesis of polysubstituted pyridines, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in this critical area of organic synthesis.

Classical Approaches to Pyridine Ring Construction

For decades, the construction of the pyridine nucleus has relied on a set of robust and versatile named reactions. These methods typically involve the condensation of acyclic precursors to form the heterocyclic ring and remain fundamental in synthetic organic chemistry.

The Hantzsch Pyridine Synthesis

First described in 1882, the Hantzsch synthesis is a multi-component reaction involving the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an amine source (typically ammonia or ammonium acetate).[1][2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3][4] This method is particularly effective for the preparation of symmetrically substituted pyridines.[1] Modern variations often employ microwave assistance to reduce reaction times and improve yields.[5][6]

This protocol describes the synthesis of a 1,4-dihydropyridine derivative using microwave irradiation.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a microwave-safe vessel, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in a single-mode microwave synthesizer.

-

Irradiate the mixture at a controlled temperature (e.g., 120-140°C) for a short duration (e.g., 10-20 minutes).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

| Aldehyde | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Microwave, 140°C, 10 min | 96 | [3][7] |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Conventional, reflux, 12 h | 85 | [6] |

| 4-Nitrobenzaldehyde | Acetylacetone | Microwave, 120°C, 15 min | 89 | [5] |

| Formaldehyde | Ethyl acetoacetate | FeCl3, H2O | High | [3] |

| Propionaldehyde | Ethyl acetoacetate | Microwave, 140°C, 10 min | High | [7] |

The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis provides access to 2-hydroxypyridines (or their 2-pyridone tautomers) through the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.[8][9] This method is valuable for introducing a hydroxyl or carbonyl group at the 2-position of the pyridine ring. Recent advancements have focused on developing more environmentally friendly conditions, such as using water as a solvent.[9][10]

This protocol details a green chemistry approach to the Guareschi-Thorpe synthesis.[9][10]

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Cyanoacetamide

-

Ammonium carbonate

-

Water

Procedure:

-

In a round-bottom flask, suspend the 1,3-dicarbonyl compound (10 mmol), cyanoacetamide (10 mmol), and ammonium carbonate (20 mmol) in water (20 mL).[10]

-

Heat the mixture at 80-100°C with vigorous stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

If necessary, the product can be recrystallized from a suitable solvent like ethanol.

| 1,3-Dicarbonyl Compound | Cyano-component | Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Cyanoacetamide | (NH4)2CO3, H2O, 80°C | High | [9][10] |

| Acetylacetone | Cyanoacetamide | (NH4)2CO3, H2O, 100°C | 92 | [10] |

| Dimedone | Cyanoacetamide | (NH4)2CO3, H2O, 100°C | 95 | [10] |

| Ethyl benzoylacetate | Cyanoacetamide | (NH4)2CO3, H2O, 100°C | 88 | [10] |

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for preparing polysubstituted pyridines from enamines and α,β-unsaturated ketones or alkynones.[11][12][13] A key feature of this reaction is the high degree of regiocontrol.[14][15] Modern modifications often utilize microwave irradiation and/or acid catalysis to facilitate the reaction in a one-pot fashion, avoiding the isolation of intermediates.[16][17][18]

This protocol describes a one-pot synthesis of a trisubstituted pyridine.[16][17]

Materials:

-

1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Alkynone (e.g., 1-phenyl-2-propyn-1-one)

-

Ammonium acetate

-

Ethanol or Dimethyl sulfoxide (DMSO)

-

Acetic acid (catalyst, optional)

Procedure:

-

In a sealed microwave tube, combine the 1,3-dicarbonyl compound (1.0 mmol), the alkynone (1.0 mmol), and a large excess of ammonium acetate (e.g., 10 mmol) in ethanol or DMSO (3 mL).[15]

-

A catalytic amount of acetic acid can be added to promote the reaction.[16]

-

Seal the tube and irradiate in a microwave synthesizer at a high temperature (e.g., 170°C) for 10-20 minutes.[16]

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| 1,3-Dicarbonyl Compound | Alkynone | Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylpropynone | NH4OAc, EtOH, reflux, 24h | 98 | [15] |

| Acetylacetone | 3-Butyn-2-one | NH4OAc, EtOH, reflux, 24h | 95 | [15] |

| Ethyl acetoacetate | 1-(Thiophen-2-yl)prop-2-yn-1-one | Microwave, 170°C, 20 min | 92 | [16][17] |

| Methyl acetoacetate | 1-Cyclohexylprop-2-yn-1-one | Microwave, 170°C, 20 min | 85 | [16][17] |

Modern Synthetic Methodologies

While classical methods are foundational, modern organic synthesis has introduced a range of powerful techniques for the construction and functionalization of the pyridine ring, often offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl and heteroaryl compounds, including substituted pyridines.[19] These reactions typically involve the coupling of a pyridyl halide or triflate with a boronic acid or ester.[20] The choice of ligand is often crucial for achieving high yields and accommodating a broad substrate scope.[21]

This protocol provides a general procedure for the palladium-catalyzed arylation of a bromopyridine.[19]

Materials:

-

Bromopyridine derivative

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a Schlenk flask, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).

-

Heat the reaction mixture to 85-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

| Pyridyl Halide | Boronic Acid | Catalyst/Ligand | Base | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 85 | [19] |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 92 | [20] |

| 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 88 | [19] |

| 2-Chloropyridine | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 75 | [20] |

Direct C-H Bond Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of polysubstituted pyridines.[22][23][24] This approach avoids the pre-functionalization of the pyridine ring, directly forming new carbon-carbon or carbon-heteroatom bonds at C-H positions. The regioselectivity of these reactions is a key challenge and is often controlled by the electronic properties of the pyridine ring, steric effects, or the use of directing groups.[25][26] Palladium is a commonly used catalyst for these transformations.[27][28][29][30][31]

This protocol describes the direct arylation of a pyridine N-oxide, a common strategy to activate the pyridine ring towards C-H functionalization.[27][28]

Materials:

-

Pyridine N-oxide

-

Arene (e.g., benzene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant (e.g., Ag₂CO₃ or K₂S₂O₈)

-

Solvent (e.g., 1,4-dioxane or TFA)

Procedure:

-

In a pressure tube, combine the pyridine N-oxide (1.0 mmol), palladium catalyst (5-10 mol%), and oxidant (1.5-2.0 equivalents).

-

Add the arene (which can also serve as the solvent) and any co-solvent.

-

Seal the tube and heat the mixture at 100-120°C for 12-24 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the arylated pyridine N-oxide.

-

The N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd) to afford the functionalized pyridine.

| Pyridine Substrate | Arylating Agent | Catalyst/Conditions | Position | Yield (%) | Reference |

| Pyridine N-oxide | Benzene | Pd(OAc)₂/Ag₂CO₃ | C2 | 85 | [27] |

| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂ | C4 | 19 | [25] |

| 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂/K₂S₂O₈ | C2' | 89 | [29] |

| Pyridine | Toluene | Pd(OAc)₂/K₂S₂O₈ | C2/C4 | 75 | [29] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the synthesis of polysubstituted pyridines.

Caption: Workflow of the Hantzsch Pyridine Synthesis.

References

- 1. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides | MDPI [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 12. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 16. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 17. youngin.com [youngin.com]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyridine CH functionalization | PPTX [slideshare.net]

- 25. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 30. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Structure and nomenclature of bromochloropyridine derivatives

An In-depth Technical Guide to the Structure, Nomenclature, and Application of Bromochloropyridine Derivatives

Introduction

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, forms the core of numerous significant molecules in pharmaceuticals, agrochemicals, and materials science.[1] Its unique electronic properties, arising from the nitrogen heteroatom, make it a versatile scaffold. Halogenated pyridines, particularly those containing both bromine and chlorine, are highly valuable synthetic intermediates. The presence of two distinct halogen atoms on the pyridine ring offers differential reactivity, allowing for selective, stepwise functionalization through various cross-coupling and substitution reactions. This guide provides a comprehensive technical overview of the structure, nomenclature, properties, synthesis, and applications of bromochloropyridine derivatives, tailored for researchers, scientists, and professionals in drug development.

Structure and Nomenclature

The systematic naming of bromochloropyridine derivatives follows the IUPAC Hantzsch-Widman nomenclature, although "pyridine" is the universally accepted and preferred IUPAC name over the systematic "azinine".[1][2]

Numbering the Pyridine Ring

The numbering of atoms in the pyridine ring begins at the nitrogen atom, which is assigned position 1. The positions are then numbered sequentially around the ring to 6. The positions 2 and 6 are also referred to as alpha (α), 3 and 5 as beta (β), and 4 as gamma (γ).[1]

Caption: IUPAC numbering convention for the pyridine ring.

Nomenclature of Bromochloropyridines

For disubstituted pyridines, the substituents are listed in alphabetical order ("bromo" before "chloro"). Their positions are indicated by the corresponding numbers, separated by a comma. There are 12 possible structural isomers of bromochloropyridine.

| IUPAC Name | CAS Number |

| 2-Bromo-3-chloropyridine | 55265-31-1 |

| 2-Bromo-4-chloropyridine | 22918-01-0[3] |

| 2-Bromo-5-chloropyridine | 40473-01-6[4] |

| 2-Bromo-6-chloropyridine | 5140-72-7[5] |

| 3-Bromo-2-chloropyridine | 52200-48-3[6] |

| 3-Bromo-4-chloropyridine | 36953-42-1[7] |

| 3-Bromo-5-chloropyridine | 73583-39-8[8] |

| 4-Bromo-2-chloropyridine | 73583-37-6[9] |

| 4-Bromo-3-chloropyridine | 73583-38-7 |

| 5-Bromo-2,3-dichloropyridine | N/A |

| 2,3-Dibromo-5-chloropyridine | 133919-94-3[10] |

| 3-Bromo-2,6-dichloropyridine | 866755-20-6[11] |

Physicochemical and Spectroscopic Properties

The positions of the halogen atoms significantly influence the physical properties and reactivity of the pyridine ring. The electronegative halogens reduce the electron density of the ring, making it more susceptible to nucleophilic attack.

Physical Properties

The physical state and properties of bromochloropyridine isomers vary based on the substitution pattern.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2-Bromo-5-chloropyridine | C₅H₃BrClN | 192.44 | 67-69[12] | 194.7 at 760 mmHg | 1.736[8] |

| 3-Bromo-5-chloropyridine | C₅H₃BrClN | 192.44 | 80-82[8] | 194.7 at 760 mmHg | 1.736[8] |

| 4-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | 18-20[9] | 70 at 3 mmHg[9] | N/A |

| 3-Bromo-2,6-dichloropyridine | C₅H₂BrCl₂N | 226.89 | N/A | N/A | N/A |

Spectroscopic Data

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are essential for structure elucidation.

| Compound | ¹H NMR (Solvent) | Chemical Shifts (δ, ppm) |

| 2-Bromo-5-chloropyridine | CDCl₃ | δ 8.36 (1H, s), 7.54 (1H, m), 7.44 (1H, d, J = 8.42 Hz).[4][12] |

| 2-Chloro-4-bromopyridine | CDCl₃ | δ 8.25 (d, 1H, J = 5Hz), 7.55 (s, 1H), 7.4 (d, 1H, J = 5Hz).[13] |

| 3-Bromo-4-chloro-pyridine 1-oxide | DMSO-d₆ | δ 8.75 (s, 1H), 8.24 (d, 1H, J= 5.1 Hz), 7.71 (d, 1H, J= 6.6 Hz).[14] |

Synthesis of Bromochloropyridine Derivatives

The synthesis of bromochloropyridines is typically achieved through multi-step sequences, most commonly involving the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. Halogen exchange reactions are also employed.

General Synthetic Workflow

The Sandmeyer reaction is a robust method for introducing bromo or chloro substituents onto the pyridine ring. It involves the conversion of an amino group to a diazonium salt, which is then displaced by a halide.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chempanda.com [chempanda.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 2-Bromo-5-chloropyridine | 40473-01-6 [chemicalbook.com]

- 5. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Bromo-2-chloropyridine | 52200-48-3 [chemicalbook.com]

- 7. 3-Bromo-4-chloropyridine | 36953-42-1 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 4-Bromo-2-chloropyridine | 73583-37-6 [sigmaaldrich.com]

- 10. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 14. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Stability and Storage of (2-Bromo-5-chloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (2-Bromo-5-chloropyridin-3-yl)methanol (CAS No: 1227585-65-0).[1][2][3] Given the importance of this compound as a building block in pharmaceutical research, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized materials. This document synthesizes information from available safety data sheets (SDS) and established principles of chemical stability testing.

Chemical and Physical Properties

(2-Bromo-5-chloropyridin-3-yl)methanol is a halogenated pyridine derivative. Its fundamental properties are summarized in the table below. While specific data for melting and boiling points are not consistently available for this exact isomer, data for a closely related compound, (6-Bromo-pyridin-2-yl)methanol, suggests it is a low-melting solid.[4]

| Property | Value | Source |

| CAS Number | 1227585-65-0 | [1][3][5] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| Purity | Typically ≥98% | [1][2] |

| Physical Form | Solid (based on related compounds) | [4] |

| Storage Class | 11 (Combustible Solids) | [4][6] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of (2-Bromo-5-chloropyridin-3-yl)methanol. The compound is generally considered stable under standard ambient conditions.[4][7]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at -20°C may be advisable for extended shelf life.[7] Room temperature is suitable for shipping and short-term storage.[5][7] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly closed container.[2][4][8] | Prevents reaction with atmospheric moisture and oxygen. |

| Light | Store away from direct light. | Although specific photostability data is unavailable, compounds of this nature can be light-sensitive. |

| Ventilation | Handle in a well-ventilated area.[2][8] | Reduces inhalation exposure. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[9]

-

Wash hands thoroughly after handling.[9]

Chemical Stability Profile

(2-Bromo-5-chloropyridin-3-yl)methanol is generally stable under recommended storage conditions.[7] However, its stability can be compromised by exposure to incompatible materials and harsh environmental conditions.

| Incompatible Materials | Potential Hazardous Decomposition Products |

| Strong oxidizing agents[4][9] | Carbon oxides (CO, CO₂) |

| Strong acids and alkalis[7] | Nitrogen oxides (NOx) |

| Strong reducing agents[7] | Hydrogen bromide gas |

| Hydrogen chloride gas |

Under fire conditions, the compound may decompose to emit toxic and corrosive fumes.[7]

Potential Degradation Pathways

While specific degradation pathways for (2-Bromo-5-chloropyridin-3-yl)methanol have not been documented in publicly available literature, its chemical structure suggests several potential routes of degradation under stress conditions. These include oxidation of the primary alcohol, hydrolysis, and photolytic degradation.

Caption: Hypothetical degradation pathways for (2-Bromo-5-chloropyridin-3-yl)methanol.

Experimental Protocols for Stability Assessment

To definitively determine the stability of (2-Bromo-5-chloropyridin-3-yl)methanol, a forced degradation study would be necessary. Such studies are a critical component of drug development and help in identifying potential degradants and establishing stable formulations.[6][7] The following section outlines a generalized protocol for such a study.

Generalized Experimental Workflow for a Forced Degradation Study

The workflow for a forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Caption: A generalized workflow for conducting a forced degradation study.

Detailed Methodologies for Stress Conditions

The following table outlines typical conditions for a forced degradation study, which would need to be optimized for (2-Bromo-5-chloropyridin-3-yl)methanol. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is capable of detecting and resolving the degradation products.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M to 1 M HCl. Heat the solution at a controlled temperature (e.g., 60-80°C) and collect samples at various time points. Neutralize samples before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M NaOH. Heat the solution at a controlled temperature (e.g., 60-80°C) and collect samples at various time points. Neutralize samples before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or slightly elevated temperature and collect samples at various time points. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100°C) in a controlled oven. Periodically take samples, dissolve them in a suitable solvent, and analyze. |

| Photolytic Degradation | Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze samples after the specified exposure period. |

The development of a stability-indicating HPLC method is crucial for these studies.[1][4] Such a method must be able to separate the parent compound from all process-related impurities and any degradation products formed under stress conditions. Method validation should be performed according to ICH guidelines to ensure specificity, accuracy, precision, and linearity.[5]

Conclusion

(2-Bromo-5-chloropyridin-3-yl)methanol is a chemically stable compound under standard ambient conditions when stored properly in a cool, dry, well-ventilated place, protected from light and in a tightly sealed container. It is incompatible with strong oxidizing agents, acids, and bases. While specific quantitative stability data and degradation pathways are not publicly available, this guide provides a framework for its safe handling and storage, and outlines the established methodologies that would be used to perform a comprehensive stability assessment. For critical applications, it is recommended that researchers perform their own stability studies under their specific experimental conditions.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Chemical Distribution | SmartChem [smart-chem.de]

- 4. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Safe Handling of (2-Bromo-5-chloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Bromo-5-chloropyridin-3-yl)methanol, a key building block in pharmaceutical research and development. The following sections detail the hazardous properties, handling procedures, emergency protocols, and available experimental data for this compound.

Hazard Identification and Classification

(2-Bromo-5-chloropyridin-3-yl)methanol is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound is known to cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Table 2: Signal Word and Pictograms

| Signal Word | Pictogram |

| Warning |

|

Physical and Chemical Properties

A summary of the known physical and chemical properties of (2-Bromo-5-chloropyridin-3-yl)methanol is provided below. The lack of some physical data underscores the need for careful handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Solid |

| Boiling Point | 260.9±25.0 °C at 760 mmHg |

| Storage Temperature | Room temperature or 2-8°C for long-term storage |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles with side shields.

-

Hand Protection: Wear protective, chemical-resistant gloves.

-

Body Protection: Wear impervious clothing, such as a lab coat.

-

-

Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Keep the container tightly sealed.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from direct sunlight and sources of ignition.

-

Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous materials.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spillage with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Clean the contaminated area thoroughly.

Experimental Protocols

Generalized Synthesis Protocol

The synthesis of (2-Bromo-5-chloropyridin-3-yl)methanol may involve the reduction of the corresponding carboxylic acid or aldehyde. A plausible, though unverified, route is the reduction of 2-bromo-5-chloro-nicotinic acid or its ester.

Reaction:

2-bromo-5-chloronicotinoyl chloride → (2-Bromo-5-chloropyridin-3-yl)methanol

Reagents and Equipment:

-

2-bromo-5-chloronicotinoyl chloride

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Standard workup and purification equipment

Procedure:

-

Dissolve 2-bromo-5-chloronicotinoyl chloride in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Generalized Purification Protocol

Purification is typically achieved through column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the elution of polar compounds. The exact gradient should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Toxicological Information

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) for (2-Bromo-5-chloropyridin-3-yl)methanol, is not publicly available. In the absence of this data, the compound should be handled as a substance with significant potential for toxicity. The known hazards are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

Visualization of Workflows

The following diagrams illustrate standard laboratory workflows for handling and emergency response related to (2-Bromo-5-chloropyridin-3-yl)methanol.

Caption: Standard Laboratory Handling Workflow for (2-Bromo-5-chloropyridin-3-yl)methanol.

Caption: Emergency Response Workflow for Exposure to (2-Bromo-5-chloropyridin-3-yl)methanol.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

Unlocking the Therapeutic Potential of Functionalized Pyridine Scaffolds: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a cornerstone in medicinal chemistry, continues to be a focal point of innovative research due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2][3] This technical guide provides an in-depth exploration of promising research avenues for functionalized pyridine derivatives, focusing on their therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. We present a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways to empower researchers in the rational design and development of next-generation pyridine-based therapeutics.

Anticancer Applications: Targeting Key Signaling Cascades

Functionalized pyridines have emerged as a significant class of anticancer agents, primarily by acting as potent inhibitors of various protein kinases that are crucial for tumor growth and proliferation.[3][4]

Epidermal Growth Factor Receptor (EGFR) Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in a subset of Non-Small Cell Lung Cancers (NSCLC).[5][6] Pyridine-based inhibitors have shown considerable promise in targeting these mutated kinases.

Quantitative Data: EGFR Inhibitory Activity of Pyridine Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (nM) | Cell Line | Reference |

| Pyridine-ureas | Compound 8e | VEGFR-2 | 3.93 ± 0.73 µM | - | [3] |

| Spiro-pyridines | Compound 5 | EGFRwt | 10.58 ± 0.80 µM | HepG-2 | [7] |

| Spiro-pyridines | Compound 7 | EGFRwt | 8.90 ± 0.60 µM | HepG-2 | [7] |

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyridine-based inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[8][9][10][11] Pyridine derivatives have been developed as potent inhibitors of VEGFR-2.

Quantitative Data: VEGFR-2 Inhibitory Activity of Pyridine Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Reference |

| Pyridine-ureas | Compound 8b | VEGFR-2 | 5.0 ± 1.91 | [3] |

| Pyridine-ureas | Compound 8e | VEGFR-2 | 3.93 ± 0.73 | [3] |

Signaling Pathway: VEGFR-2 Inhibition

The diagram below depicts the VEGFR-2 signaling cascade and the inhibitory action of functionalized pyridines.

PIM-1 Kinase Inhibition in Breast Cancer

PIM-1 kinase, a serine/threonine kinase, is overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it promotes cell survival and proliferation.[3][12][13] Pyridine-containing compounds have been identified as effective PIM-1 inhibitors.

Quantitative Data: PIM-1 Inhibitory Activity of Pyridine Derivatives

| Compound Class | Specific Compound Example | Target | IC50 (µM) | Cell Line | Reference |

| 3-Cyanopyridine | Compound 7h | PIM-1 | 0.281 | MCF-7 | [14] |

| 3-Cyanopyridine | Compound 8f | PIM-1 | 0.58 | MCF-7 | [14] |

Signaling Pathway: PIM-1 Kinase Inhibition

The following diagram illustrates the role of PIM-1 kinase in promoting cell survival and its inhibition by pyridine derivatives.

Neurodegenerative Diseases: Targeting Alzheimer's Disease Pathogenesis

Functionalized pyridines are being actively investigated for the treatment of Alzheimer's disease (AD) by targeting key enzymes involved in the production of amyloid-beta (Aβ) peptides and the degradation of neurotransmitters.[1]

Beta-Secretase (BACE1) Inhibition

BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of Aβ plaques, a hallmark of AD.[2][4][15][16]

Quantitative Data: BACE1 and Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound Class | Target | IC50 | Reference |

| Pyridine-2,6-dicarboxamides | Acetylcholinesterase (AChE) | 98.4–197.5 nM | [1] |

| Pyridine-2,6-dicarboxamides | Butyrylcholinesterase (BuChE) | 82.2–172.7 nM | [1] |

| Thieno[2,3-b]pyridine amines | Acetylcholinesterase (AChE) | 1.55 µM (compound 5e) | [1] |

| Thieno[2,3-b]pyridine amines | Butyrylcholinesterase (BuChE) | 0.23 µM (compound 5d) | [1] |

Signaling Pathway: APP Processing and BACE1 Inhibition

The diagram below illustrates the amyloid precursor protein processing pathway and the therapeutic intervention point for BACE1 inhibitors.

Antiviral Applications: Combating Viral Infections

Pyridine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[8][16]

Quantitative Data: Antiviral Activity of Pyridine Derivatives

| Compound Class | Virus | Assay | EC50 / IC50 | Reference |

| Pyridine derivatives | Coxsackie virus B4 | Antiviral Bioassay | CC50 = 17 and 20 µ g/100 µL, IC50 values of... | [8] |

| Pyridine-N-oxide | SARS-CoV-2 (3CLpro) | 3D QSAR, molecular docking | - | [17] |

Experimental Protocols

Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of dihydropyridine and pyridine derivatives.[14][18][19]

Experimental Workflow: Hantzsch Pyridine Synthesis

Protocol:

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a source of ammonia (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Aromatization (Oxidation): Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform). Add an oxidizing agent, such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide (MnO2), portion-wise at room temperature or with gentle heating.

-

Work-up and Purification: After the oxidation is complete (monitored by TLC), neutralize the reaction mixture and extract the pyridine product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final pyridine derivative by column chromatography or recrystallization.

Biological Evaluation: Luminescence-Based Kinase Inhibition Assay

This assay is a common method to determine the inhibitory potency (IC50) of compounds against a specific kinase.[10][20]

Experimental Workflow: Kinase Inhibition Assay

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. PIM-1 kinase: a potential biomarker of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 19. grokipedia.com [grokipedia.com]

- 20. benchchem.com [benchchem.com]

Synthesis of (2-Bromo-5-chloropyridin-3-yl)methanol from 2-bromo-5-chloropyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-bromo-5-chloropyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves the selective reduction of the aldehyde functional group of 2-bromo-5-chloropyridine-3-carbaldehyde using sodium borohydride. This method is efficient, scalable, and proceeds under mild conditions, making it suitable for various research and development applications.

Introduction

Substituted pyridinylmethanols are important intermediates in the synthesis of a wide range of biologically active molecules. The title compound, (2-bromo-5-chloropyridin-3-yl)methanol, possesses multiple reactive sites that can be selectively functionalized to generate diverse molecular scaffolds. The reduction of the corresponding aldehyde is a key step in accessing this versatile intermediate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols in the presence of other sensitive functional groups, such as halogens on an aromatic ring.[1] This protocol details a reliable method for this transformation.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 2-bromo-5-chloropyridine-3-carbaldehyde, followed by protonation of the resulting alkoxide to yield the desired primary alcohol.

Caption: Synthetic pathway for the reduction of 2-bromo-5-chloropyridine-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (2-bromo-5-chloropyridin-3-yl)methanol.

| Parameter | Value |

| Starting Material | 2-Bromo-5-chloropyridine-3-carbaldehyde |

| Product | (2-Bromo-5-chloropyridin-3-yl)methanol |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-98% |

Experimental Protocol

This protocol is based on established procedures for the sodium borohydride reduction of substituted pyridine aldehydes.

Materials:

-

2-Bromo-5-chloropyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water (approximately 5-10 mL) to decompose the excess sodium borohydride.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous residue, add ethyl acetate (20-30 mL) and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromo-5-chloropyridin-3-yl)methanol.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of (2-bromo-5-chloropyridin-3-yl)methanol.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. Handle with care and avoid contact with strong acids.

-

The starting material and product are halogenated organic compounds and should be handled with caution.

Conclusion

The described protocol provides a straightforward and high-yielding method for the synthesis of (2-bromo-5-chloropyridin-3-yl)methanol. This procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production. The resulting product is a key intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with (2-Bromo-5-chloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid or ester, with an organohalide or triflate.[2] Its application is particularly significant in the pharmaceutical and materials science industries for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules and approved drugs.[1]

(2-Bromo-5-chloropyridin-3-yl)methanol is a valuable building block in medicinal chemistry. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective cross-coupling, along with a hydroxymethyl functional group, offers a versatile platform for the synthesis of complex, functionalized pyridine derivatives. The Suzuki-Miyaura coupling of this substrate allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents, paving the way for the exploration of novel chemical space in drug discovery programs.

Challenges in the Suzuki-Miyaura coupling of pyridine halides can arise from the coordination of the pyridine nitrogen to the palladium catalyst, potentially leading to catalyst inhibition and reduced yields.[1] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation. These application notes provide a detailed guide for the Suzuki-Miyaura coupling of (2-Bromo-5-chloropyridin-3-yl)methanol, including a summary of reaction conditions, a detailed experimental protocol, and visualizations of the reaction workflow and catalytic cycle.

Data Presentation: Comparison of Reaction Conditions for Substituted Pyridines

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents and conditions. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines and related compounds, offering a comparative overview to guide reaction optimization.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |

| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |

| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |

| Pd(OAc)₂ (2 mol%) | K₂CO₃ | Toluene / H₂O | 100 | 12-24 | - | For 2,5-dichloropyridine with arylboronic acid.[3] |

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | For 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl-boronic acids.[4] |

| Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O / DMF (3.5:3) | 60 | 12 | up to 89 | Ligand-free conditions for 2,3,5-trichloropyridine with phenylboronic acid.[5][6] |

Experimental Protocols

The following protocols are provided as a general guide for the Suzuki-Miyaura coupling of (2-Bromo-5-chloropyridin-3-yl)methanol. Optimization for specific arylboronic acids may be necessary.

Protocol 1: General Conditions with Pd(PPh₃)₄

Materials:

-

(2-Bromo-5-chloropyridin-3-yl)methanol (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[7]

-

Potassium phosphate (K₃PO₄) (2.0 equiv)[7]

-

1,4-Dioxane (degassed)[7]

-

Water (degassed)[7]

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or reaction vial, add (2-Bromo-5-chloropyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[7]

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[7]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[7]

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting methanol).[7]

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

-

Upon completion, cool the reaction mixture to room temperature.[7]

-

Dilute the mixture with ethyl acetate and wash with water and brine.[7]

-